3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 5,5-dimethyloxolan-2-yl group attached via a methoxy linkage.
Preparation Methods
The synthesis of 3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine typically involves the reaction of azetidine with 5,5-dimethyloxolan-2-yl methanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the methoxy linkage
Chemical Reactions Analysis
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine involves its interaction with molecular targets through the azetidine ring. The nitrogen atom in the azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine can be compared with other azetidine-containing compounds such as:
Azetidine-2-carboxylic acid: Known for its role in protein synthesis and as a proline analog.
3-Azetidinone: Used in the synthesis of β-lactam antibiotics.
N-Methylazetidine: Utilized in organic synthesis as a building block.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other azetidine derivatives.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[(5,5-dimethyloxolan-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C10H19NO2/c1-10(2)4-3-8(13-10)7-12-9-5-11-6-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
LDQGSCFLLJIPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(O1)COC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.